1-[4-(Dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole-4-carbonitrile class, characterized by a fused bicyclic core and a nitrile group at position 2. The 4-(dimethylamino)anilino substituent at position 1 distinguishes it from other derivatives.
Properties
IUPAC Name |
1-[4-(dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-14-12-20(23-15-8-10-16(11-9-15)25(2)3)26-19-7-5-4-6-18(19)24-21(26)17(14)13-22/h4-12,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVDVDQUDISFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-a]benzimidazole core.
Introduction of the Dimethylaminoanilino Group: This step involves the substitution reaction where a dimethylaminoaniline derivative is introduced to the core structure.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-[4-(Dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
The 4-(dimethylamino)anilino group increases polarity compared to analogs with halogens or alkyl chains. Key comparisons include:
- Solubility: Electron-donating groups (e.g., dimethylamino) enhance aqueous solubility, while lipophilic groups (e.g., benzyl in ) favor organic solvents .
- Melting Points : Derivatives with hydroxyl or amine groups (e.g., compound 11 in , MP = 286°C) exhibit higher melting points due to hydrogen bonding .
Key Structural and Functional Differences
Biological Activity
1-[4-(Dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound notable for its potential pharmacological applications. Its unique structure, characterized by a pyrido[1,2-a]benzimidazole core, allows for various chemical interactions, making it an interesting subject for research in medicinal chemistry. This article explores the biological activities of this compound, focusing on its anti-inflammatory and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄
- Molecular Weight : 341.4 g/mol
- IUPAC Name : this compound
The compound's structure includes a dimethylamino group attached to an aniline moiety, which is further linked to a methyl group and a carbonitrile functional group. This structural complexity underpins its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. The half-maximal inhibitory concentration (IC₅₀) values for derivatives of this compound suggest potential therapeutic applications in managing inflammation and pain.
Table 1: IC₅₀ Values for Inhibitory Activity
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Compound A | 5.0 | COX-1 |
| Compound B | 3.5 | COX-2 |
| This compound | TBD | COX-1/COX-2 |
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to interact with various biological targets involved in tumor growth and proliferation. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines.
Case Studies
- Study on Cell Line Proliferation : A study evaluated the effect of the compound on human cancer cell lines. Results demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Molecular docking simulations have been employed to understand how this compound binds to specific receptors involved in cancer progression. These studies revealed strong binding affinities that could translate into effective therapeutic strategies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has shown that modifications to the pyrido[1,2-a]benzimidazole core can lead to enhanced biological activity.
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dimethylphenyl group | Anticancer |
| 1-(4-(Dimethylamino)anilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | Propyl substitution | Altered pharmacokinetics |
| 3-Methylpyrido[1,2-a]benzimidazole-4-carbonitrile | Lacks dimethylaminoaniline moiety | Simpler analog |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
